molecular formula C22H22N2O3 B12140176 (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12140176
M. Wt: 362.4 g/mol
InChI Key: CUJPQNPENLMKJE-UHFFFAOYSA-N
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Description

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the ethoxy and hydroxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The imino group can be reduced to an amine under specific conditions.

    Substitution: Various substituents can be introduced into the molecule, particularly at the ethoxy and hydroxyphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the imino group results in amines.

Scientific Research Applications

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in having a phenyl group with a substituent.

    Aliphatic amines: Share the amine functional group.

Uniqueness

What sets (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups and its complex structure, which provides a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-ethoxy-3-(4-hydroxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H22N2O3/c1-5-27-16-10-17-13(2)12-22(3,4)24-20(17)18(11-16)19(21(24)26)23-14-6-8-15(25)9-7-14/h6-12,25H,5H2,1-4H3

InChI Key

CUJPQNPENLMKJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)O)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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